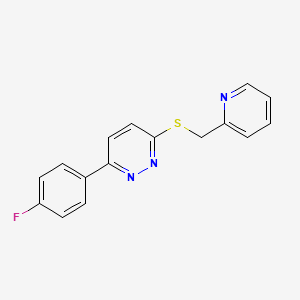
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a pyridin-2-ylmethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Introduction of the 4-Fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyridazine core.
Attachment of the Pyridin-2-ylmethylsulfanyl Group: This step involves the reaction of a pyridine derivative with a suitable thiol reagent to form the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- 3-(4-Methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- 3-(4-Bromophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Uniqueness
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry research.
生物活性
3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a 4-fluorophenyl group at the 3-position and a pyridin-2-ylmethylthio group at the 6-position. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. The presence of both fluorine and sulfur in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H12FN3S, with a molecular weight of approximately 297.4 g/mol. The compound's unique substitution pattern potentially confers enhanced biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3S |
| Molecular Weight | 297.4 g/mol |
| Chemical Structure | Pyridazine derivative with fluorophenyl and pyridinylmethylthio groups |
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group may participate in hydrogen bonding and other non-covalent interactions with target proteins. This interaction could modulate the activity of enzymes or receptors involved in various biological pathways .
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential:
- Study on MAO Inhibition : A study highlighted that derivatives similar to this compound were reversible and competitive inhibitors of MAO-B, with significant selectivity indices for neurodegenerative disorder treatment .
- Antimicrobial Evaluation : Compounds structurally akin to this compound have shown promising results against bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) indicating effectiveness .
特性
IUPAC Name |
3-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-8-9-16(20-19-15)21-11-14-3-1-2-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHCKLDKYZTRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














